4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one is a complex heterocyclic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. One common method is the Gould–Jacobs reaction, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl . This reaction is particularly effective for pyrimidines containing electron-donating substituents at position 4.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition disrupts signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Functions as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific structural features, such as the ethoxy group and the cyclohexa-2,5-dien-1-one moiety, which contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
917759-76-3 |
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Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenol |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-14-13-12(18-15(16)19-14)8-7-11(17-13)9-3-5-10(20)6-4-9/h3-8,20H,2H2,1H3,(H2,16,18,19) |
InChI Key |
XQSHPSXCIQGGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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